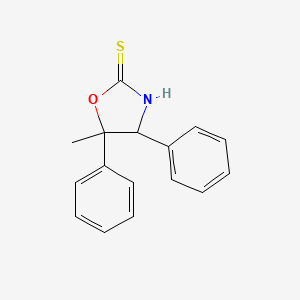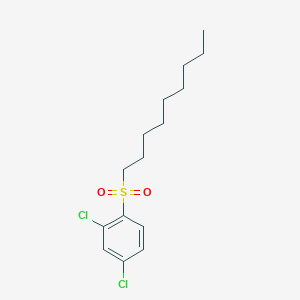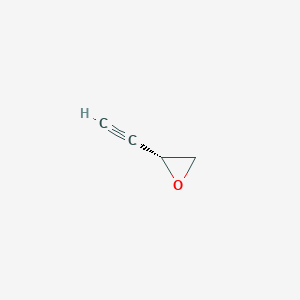
(2R)-2-Ethynyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Ethynyloxirane is an organic compound with a unique structure that combines an oxirane ring (epoxide) with an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Ethynyloxirane typically involves the reaction of propargyl alcohol with an oxidizing agent to form the oxirane ring. One common method is the use of a base such as sodium hydride (NaH) in the presence of an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). The reaction conditions usually require a solvent such as dichloromethane (DCM) and are carried out at low temperatures to ensure the stability of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Ethynyloxirane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The oxirane ring can be reduced to form diols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Diols.
Substitution: Various substituted oxiranes depending on the nucleophile used.
Scientific Research Applications
(2R)-2-Ethynyloxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides.
Industry: Used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-2-Ethynyloxirane involves its reactive oxirane ring, which can undergo ring-opening reactions with various nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis. The ethynyl group also adds to its versatility, allowing for further functionalization through addition reactions.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Ethynyloxirane: The enantiomer of (2R)-2-Ethynyloxirane.
2-Ethynyloxirane: The racemic mixture of (2R) and (2S) enantiomers.
2-Butynyloxirane: A similar compound with an additional carbon in the ethynyl group.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereoselective reactions and developing enantioselective catalysts.
Properties
CAS No. |
918826-65-0 |
|---|---|
Molecular Formula |
C4H4O |
Molecular Weight |
68.07 g/mol |
IUPAC Name |
(2R)-2-ethynyloxirane |
InChI |
InChI=1S/C4H4O/c1-2-4-3-5-4/h1,4H,3H2/t4-/m1/s1 |
InChI Key |
WYFBDQAYFMKCER-SCSAIBSYSA-N |
Isomeric SMILES |
C#C[C@@H]1CO1 |
Canonical SMILES |
C#CC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


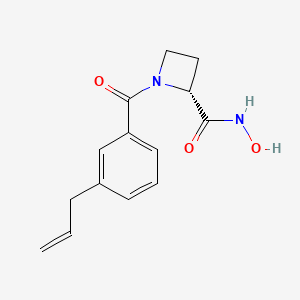
![1,5-Dihydro-6H-pyrimido[1,2-a]quinazolin-6-one](/img/structure/B12612104.png)
![S-[4-(4-Chlorophenyl)-4-oxobutyl] ethanethioate](/img/structure/B12612115.png)
![Ethyl 3-[(dimethylcarbamoyl)oxy]benzoate](/img/structure/B12612132.png)

![4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indazol-3-yl]piperidin-1-yl}butan-1-amine](/img/structure/B12612136.png)

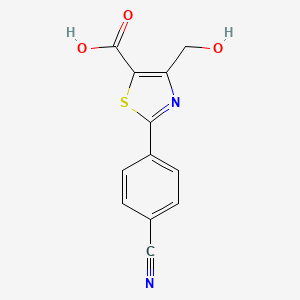
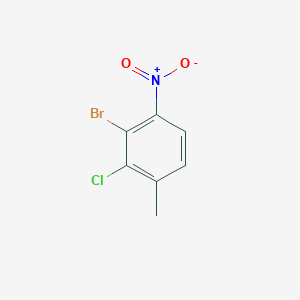
![[(2S)-1-(4-Methylbenzene-1-sulfonyl)piperidin-2-yl]methanol](/img/structure/B12612153.png)
![1-Phenyl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12612154.png)
![1-Phenyl-3-[2-(propylsulfanyl)anilino]but-2-en-1-one](/img/structure/B12612158.png)
